molecular formula C18H20N4O3 B2714688 N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951902-18-4

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2714688
CAS No.: 951902-18-4
M. Wt: 340.383
InChI Key: OUCKVIQCYZUDPY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a propyl chain at position 5, and a furan-2-ylmethyl carboxamide moiety at position 2. Triazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, owing to their stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-5-16-17(18(23)19-12-15-6-4-11-25-15)20-21-22(16)13-7-9-14(24-2)10-8-13/h4,6-11H,3,5,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCKVIQCYZUDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a triazole ring integrated with a furan moiety and a propyl group , along with a carboxamide functional group . The structural characteristics contribute to its unique chemical behavior and biological interactions.

Biological Activities

Research indicates that triazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various fungi, including Candida species .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by inhibiting neuroinflammation and oxidative stress in neuronal cell lines. For example, compounds similar to this compound showed significant neuroprotective effects against Aβ-induced toxicity in SH-SY5Y cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For instance, studies on related triazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity. Common methods include:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
  • Condensation Reactions : Combining furan derivatives with substituted phenyl groups in the presence of suitable catalysts.

Case Studies

  • Neuroprotective Study :
    • A study evaluated the effects of a triazole derivative on memory impairment in scopolamine-induced mice models. The compound significantly improved cognitive functions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Antifungal Activity :
    • In vitro studies revealed that related triazole compounds exhibited potent antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) lower than standard treatments like fluconazole .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
1-(4-Methoxyphenyl)-5-methyltriazoleStructureContains methoxy groupEnhanced solubility and antifungal activity
1-(Furfuryl)-5-propyltriazoleStructureFuran ring substitutionPotentially higher biological activity
4-(Trifluoromethyl)phenyltriazoleStructureElectron-withdrawing groupImproved anticancer activity

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target : N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₂₀N₄O₃ 340.38 4-methoxyphenyl, furfurylamide, propyl
1-(4-Chlorophenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₉ClN₄O 306.79 4-chlorophenyl, isopropylamide, propyl
5-Cyclopropyl-1-(4-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₈N₄O₂ 310.34 4-methoxyphenyl, allylamide, cyclopropyl

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound has the highest molecular weight (340.38 g/mol) due to the furan ring and methoxyphenyl group. The 4-chlorophenyl analog (306.79 g/mol) is lighter, reflecting chlorine’s atomic mass versus methoxy’s oxygen .

Aromatic vs. In contrast, the 4-chlorophenyl group in the analog is electron-withdrawing, likely increasing lipophilicity and membrane permeability .

Amide Side Chain Variations :

  • The furan-2-ylmethyl carboxamide in the target introduces a heteroaromatic motif, which may improve binding specificity in enzyme pockets. The isopropylamide and allylamide groups in analogs prioritize steric bulk or conjugated double bonds, respectively, affecting conformational flexibility .

Implications for Bioactivity

While direct bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Antimicrobial Potential: The furan moiety may enhance activity against Gram-negative bacteria due to improved penetration .
  • Metabolic Stability : The methoxyphenyl group’s electron-donating nature could reduce oxidative metabolism compared to chlorophenyl analogs .

Crystallographic and Computational Tools

Structural validation of similar triazoles often employs SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate bond angle and torsion angle data .

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